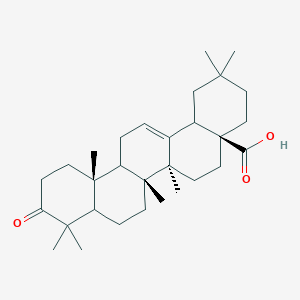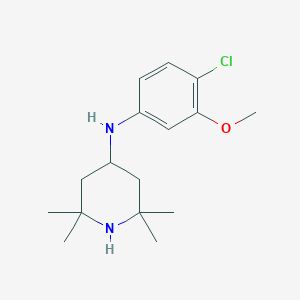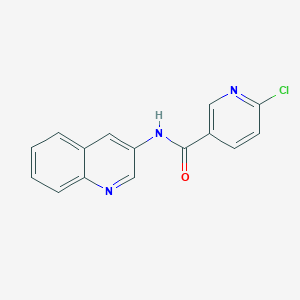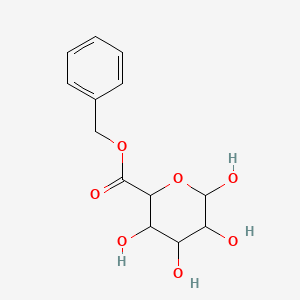
3-OXOOLEANOLIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-OXOOLEANOLIC ACID is a complex organic compound with a unique structure It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by its multiple fused rings and carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-OXOOLEANOLIC ACID involves multiple steps, including the formation of the polycyclic core and the introduction of the carboxylic acid group. The synthetic route typically starts with the construction of the polycyclic skeleton through a series of cyclization reactions. This is followed by the introduction of the carboxylic acid group via oxidation reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and oxidation processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
3-OXOOLEANOLIC ACID undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form different derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the aromatic rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicine, the compound and its derivatives are investigated for their potential therapeutic applications, particularly in the development of new drugs.
Industry
In industry, this compound is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-OXOOLEANOLIC ACID involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with various biological molecules, while the polycyclic aromatic structure can interact with hydrophobic regions of proteins and other macromolecules. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chrysene: Another polycyclic aromatic hydrocarbon with a similar structure but lacking the carboxylic acid group.
Benzo[a]pyrene: A well-known PAH with a similar polycyclic structure but different functional groups.
Uniqueness
The presence of the carboxylic acid group in 3-OXOOLEANOLIC ACID makes it unique compared to other PAHs. This functional group enhances its solubility in water and allows for a wider range of chemical reactions and biological interactions.
Eigenschaften
Molekularformel |
C30H46O3 |
|---|---|
Molekulargewicht |
454.7 g/mol |
IUPAC-Name |
(4aS,6aS,6bR,12aR)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H46O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-22H,9-18H2,1-7H3,(H,32,33)/t20?,21?,22?,27-,28+,29+,30-/m0/s1 |
InChI-Schlüssel |
FMIMFCRXYXVFTA-YUVMXPMLSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)O)C)C)(C)C |
Kanonische SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Propanoic acid, 3-oxo-3-[(2,2,3,3,3-pentafluoropropyl)amino]-](/img/structure/B8287117.png)






![[2-(2-Cyclohexyl-ethylsulfanyl)-benzoimidazol-1-yl]-acetic acid](/img/structure/B8287162.png)

![7-Chloro-benzo[b]thiophene-5-ol](/img/structure/B8287201.png)
![N-phenyl-9H-pyrimido[4,5-b]indol-4-amine](/img/structure/B8287209.png)
